molecular formula C6H11NS B2981139 2,2-Dimethylcyclopropane-1-carbothioamide CAS No. 1514339-64-0

2,2-Dimethylcyclopropane-1-carbothioamide

Cat. No. B2981139
CAS RN: 1514339-64-0
M. Wt: 129.22
InChI Key: ZDPBOLKHBAULGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethylcyclopropane-1-carbothioamide is a chemical compound with the molecular formula C6H11NS . It has a molecular weight of 129.23 . It is available in powder form .


Molecular Structure Analysis

The InChI code for 2,2-Dimethylcyclopropane-1-carbothioamide is 1S/C6H11NS/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Dimethylcyclopropane-1-carbothioamide include its molecular weight (129.23), its molecular formula (C6H11NS), and its physical form (powder) . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Characterization

  • A novel route for the synthesis of cyclopropane derivatives, including 2,2-dimethylcyclopropane, was developed through Pd-catalyzed sequential C-H activation and radical cyclization, emphasizing the importance of solvent choice in the diiodination of functionalized substrates (Giri et al., 2006).
  • Studies on glycosyl esters of cyclopropane carboxylic acid, including 2,2-dimethylcyclopropane carboxylic acid, were conducted, revealing the preparation of eight new compounds with yields between 40.5% and 59.7%, highlighting their potential biological activity (Li, 2009).

Catalytic Applications

  • The cobalt-catalyzed dimethylcyclopropanation of 1,3-dienes using Me2 CCl2 /Zn reagent mixture was explored, producing vinylcyclopropanes, which are useful substrates for transition-metal-catalyzed ring-opening reactions (Werth & Uyeda, 2018).

Environmental Analysis

  • A validated method for the determination of dimethyl mercury in environmental samples, including atmospheric analysis, water, sediment, and tissue samples, was developed, using Carbotrap™ for trapping and analyzing via thermal desorption and cold vapor atomic fluorescence spectrometry (Bloom, Grout, & Prestbo, 2005).

Chemical Reactions and Transformations

  • An efficient synthesis method for orphaned cyclopropanes, including 1,1-dimethylcyclopropanes, using sulfones as carbene equivalents was introduced, which could be a promising alternative to traditional metal-catalyzed carbene transfer methods (Johnson et al., 2022).
  • The platinum-catalyzed ring opening of 1,2-cyclopropanated sugars with O-nucleophiles was researched, providing a method to synthesize 2-C-branched carbohydrates with high diastereoselectivity (Beyer, Skaanderup, & Madsen, 2000).

Safety and Hazards

The safety information available indicates that 2,2-Dimethylcyclopropane-1-carbothioamide has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2,2-dimethylcyclopropane-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPBOLKHBAULGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=S)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylcyclopropane-1-carbothioamide

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